N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)13(19)16-10-12-6-7-15-14(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWVKMURBIRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, including cyclization reactions involving urea and β-ketoacid intermediates.
Coupling Reactions: The piperidine and pyrimidine rings are coupled using reagents such as Pd2(dba)3, xantphos, and Cs2CO3.
Introduction of the Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
Molecular Weight : The target compound is significantly smaller (248.33 g/mol ) compared to the sulfonamide derivatives (535–549 g/mol ), primarily due to the absence of bulky sulfonamide and brominated aromatic groups.
Functional Groups: The target compound contains an amide group (isobutyramide), which can participate in hydrogen bonding via N–H and C=O interactions. Sulfonamide derivatives feature sulfonamide (–SO₂NH–) groups, which are stronger hydrogen bond donors/acceptors and confer higher polarity. Bromine and methoxy substituents in the compared compounds enhance molecular complexity and may influence electronic properties.
Crystallographic and Packing Behavior
Crystallographic data for the sulfonamide derivatives () reveal distinct packing patterns influenced by substituents:
Analysis :
- The sulfonamide compounds exhibit extended hydrogen-bonded networks (e.g., N–H⋯N dimers and C–H⋯O chains), contributing to their stability in the solid state .
- Aromatic stacking interactions (π-π) between pyrimidine and benzene rings are prominent in sulfonamide derivatives, with centroid distances of ~3.4 Å .
Implications for Bioactivity
While biological data for the target compound are unavailable, structural comparisons provide insights:
- describes a herbicidal pyrimidine derivative with a trifluoromethyl group and sulfonyl linkage, highlighting the role of electronegative substituents in bioactivity .
- Sulfonamide derivatives () are structurally analogous to known bioactive compounds (e.g., antimicrobial or enzyme-inhibiting sulfonamides).
- The target compound’s amide group and smaller size may favor membrane permeability, a critical factor in drug design.
Biological Activity
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a pyrimidine moiety, and an isobutyramide group. This unique combination contributes to its diverse biological interactions. The compound can be synthesized through several organic reactions, including cyclization and coupling reactions, which are essential for constructing its complex structure.
The mechanism of action of this compound involves interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation, thereby exhibiting anticancer properties. The compound's ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapy.
Anticancer Activity
Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines by targeting specific molecular pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.3 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.2 | Inhibition of cell cycle progression |
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antiviral and antimicrobial activities. Preliminary results suggest that the compound may inhibit viral replication and bacterial growth through mechanisms involving disruption of nucleic acid synthesis.
Table 2: Antiviral and Antimicrobial Activity Data
| Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 12.0 | Inhibition of viral RNA polymerase |
| E. coli | 10.5 | Disruption of cell wall synthesis |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity.
- Inflammation Model : In an in vivo model of inflammation, the compound exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
